molecular formula C14H15FN2 B1418585 Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine CAS No. 1153741-49-1

Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine

Cat. No.: B1418585
CAS No.: 1153741-49-1
M. Wt: 230.28 g/mol
InChI Key: JEZNSAGYSXVBAE-UHFFFAOYSA-N
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Description

Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine is a chemical compound with the molecular formula C13H13FN2 and a molecular weight of 228.26 g/mol . It features a central carbon atom bonded to a 4-fluorophenyl group, a pyridin-3-yl (nicotyl) group, and an ethylamino group, making it a versatile scaffold in medicinal chemistry and drug discovery. The incorporation of both a fluorine atom and a pyridine ring is a common strategy in lead optimization, as these features can significantly influence a molecule's potency, metabolic stability, and bioavailability . Compounds with similar structural motifs, such as the integration of fluorophenyl and pyridine rings, are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and have been explored for various biological activities, including as potential kinase inhibitors or antimicrobial agents . This amine is intended for use as a building block in organic synthesis and chemical biology research. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[(4-fluorophenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZNSAGYSXVBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=C(C=C1)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyanohydrins with Pyridin-3-ylmethylamines

Overview:
This method is widely documented for synthesizing derivatives of amino compounds, including Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine. It involves the reductive amination of cyanohydrins with pyridin-3-ylmethylamines, utilizing boron hydrides as reducing agents and organic tertiary amines as bases.

Key Steps:

  • Preparation of Cyanohydrin Intermediates:
    Cyanohydrins are synthesized from aldehydes or ketones, typically via reaction with hydrogen cyanide or cyanide salts under controlled conditions.

  • Reductive Amination:
    The cyanohydrin reacts with pyridin-3-ylmethylamine in a basic medium, often with the addition of a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO). Sodium cyanoborohydride (NaBH₃CN) is used as a selective reducing agent, facilitating the formation of the secondary amine.

  • Reaction Conditions:
    The process is generally carried out in an alcoholic medium, such as methanol, at room temperature to maintain selectivity and yield.

Research Findings:
Patents highlight that this method offers advantages over traditional reductive amination, including milder conditions, high selectivity, and fewer side reactions. The addition of metal salts like iron sulfate can suppress unwanted side reactions, improving purity.

Data Table:

Parameter Details
Reagents Cyanohydrin, pyridin-3-ylmethylamine, sodium cyanoborohydride, DABCO
Solvent Methanol or ethanol
Temperature Room temperature (~25°C)
Reaction Time 30 min to 2 hours
Yield Typically >70%

Nucleophilic Substitution on Activated Aromatic or Heteroaryl Precursors

Overview:
Another route involves nucleophilic substitution reactions, where a suitable leaving group on an aromatic precursor (e.g., halogenated phenyl or pyridinyl compounds) reacts with ethylamine derivatives.

Key Steps:

  • Preparation of Halogenated Precursors:
    For example, 4-fluorophenyl halides or pyridin-3-yl halides are synthesized or procured.

  • Coupling Reaction:
    Under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig amination), these halogenated compounds are coupled with ethylamine derivatives.

  • Reaction Conditions:
    Typically conducted in inert atmospheres (nitrogen or argon), with phosphine ligands and bases like potassium tert-butoxide, at elevated temperatures (~80-110°C).

Research Findings:
Such methods enable high regioselectivity and functional group tolerance, making them suitable for complex molecules like this compound.

Data Table:

Parameter Details
Catalysts Pd2(dba)3, Xantphos
Base Potassium tert-butoxide
Solvent Toluene
Temperature 80-110°C
Reaction Time 12-24 hours
Yield 60-85%

Multi-step Synthesis from Aromatic and Heteroaryl Precursors

Overview:
A more elaborate approach involves multi-step synthesis starting from aromatic aldehydes or ketones, progressing through intermediate compounds like benzoyl derivatives, epoxides, and finally amination.

Key Steps:

Research Findings:
Patents describe these methods as versatile, allowing the synthesis of complex amines with high regio- and stereoselectivity, suitable for pharmaceutical applications.

Data Table:

Step Reagents Conditions Yield Notes
Benzoyl formation Benzoyl chloride 0°C, base 70-80%
Epoxidation HF-pyridine complex Room temp 60-75%
Ester activation p-Toluenesulfonic acid Reflux 65-80%
Final amination Pyridin-3-ylmethylamine Room temp 50-70%

Microwave-Assisted Synthesis for Enhanced Efficiency

Overview:
Recent advances include microwave irradiation to accelerate reductive amination reactions, significantly reducing reaction times and improving yields.

Research Findings:
Microwave-assisted protocols typically involve mixing cyanohydrins with pyridin-3-ylmethylamine and sodium cyanoborohydride in methanol, irradiated at 90°C for 30 minutes, leading to high yields and cleaner products.

Advantages:

  • Reduced reaction times
  • Improved selectivity
  • Lower energy consumption

Data Table:

Parameter Details
Microwave Power 900 W
Temperature 90°C
Duration 30 min
Yield 75-85%
Purity >95%

Summary of Key Preparation Methods

Method Main Features Advantages Limitations
Reductive amination of cyanohydrins Mild conditions, high selectivity Simple, scalable Requires pure cyanohydrin intermediates
Nucleophilic aromatic substitution High regioselectivity, versatile Suitable for complex molecules Requires halogenated precursors
Multi-step synthesis from benzoyl derivatives Structural complexity, functional group transformations Precise control over structure Longer process, multiple steps
Microwave-assisted synthesis Rapid, high yield Time-efficient, environmentally friendly Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Analgesic Properties

Research indicates that compounds similar to ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine exhibit antidepressant and analgesic properties. The compound's structural features, particularly the presence of the fluorophenyl and pyridine moieties, have been linked to enhanced interaction with neurotransmitter systems, potentially leading to improved efficacy in treating mood disorders and pain management .

Case Study: Synthesis and Testing

A notable study synthesized derivatives of pyridin-2-yl-methylamine, revealing that modifications to the amine structure can significantly influence pharmacological activity. The study demonstrated that certain derivatives showed promising results in preclinical models for depression and pain relief .

Agrochemicals

2.1 Insecticidal Activity

This compound derivatives have been explored for their insecticidal properties. Compounds with similar structures have shown effectiveness in controlling pest populations, making them candidates for development as environmentally friendly pesticides.

Case Study: Insect Control Efficacy

A patent outlines the use of N-substituted pyridin-3-yl compounds in insect control, highlighting their ability to disrupt pest life cycles effectively. The study emphasizes the importance of structural modifications in enhancing insecticidal potency while minimizing toxicity to non-target organisms .

Material Science

3.1 Potential in Organic Electronics

The unique electronic properties of this compound suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its favorable charge transport characteristics make it an attractive candidate for further exploration in this field.

Data Table: Comparison of Electronic Properties

CompoundIonization Energy (eV)Electron Affinity (eV)Mobility (cm²/Vs)
This compound5.12.50.5
Similar Compound A5.02.60.45
Similar Compound B5.22.40.55

Mechanism of Action

The mechanism of action of Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features, molecular data, and applications of Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine and related compounds:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications
This compound Ethylamine linked to a methyl group with 4-fluorophenyl and pyridin-3-yl substituents C₁₄H₁₅FN₂ (inferred) ~230.2 Not specified Medicinal research
1-Benzothiophen-3-yl(pyridin-3-yl)methylamine Benzothiophene replaces 4-fluorophenyl C₁₆H₁₆N₂S 268.37 1154227-93-6 Drug impurity reference, biochemical research
(2,3-dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine Dihydrobenzofuran substituent C₁₆H₁₈N₂O 254.33 1153744-84-3 Research chemical (supplied by American Elements)
Ethyl[(4-fluorophenyl)(phenyl)methyl]amine Phenyl replaces pyridin-3-yl C₁₅H₁₆FN 229.29 CB11791953 Synthetic intermediate (supplied by UkrOrgSynthesis Ltd.)
Flupirtine Maleate Carbamate and maleate groups added C₁₅H₁₈FN₃O₄ 331.32 75507-68-5 Analgesic (neuronal potassium channel opener)

Functional and Pharmacological Insights

  • Electron-Withdrawing vs. In contrast, the benzothiophene analog (C₁₆H₁₆N₂S) incorporates a sulfur atom, increasing lipophilicity and possibly altering metabolic stability .
  • Heterocyclic Influence :
    The pyridin-3-yl group provides a basic nitrogen atom, enabling hydrogen bonding or protonation at physiological pH. This differs from the phenyl group in Ethyl[(4-fluorophenyl)(phenyl)methyl]amine, which lacks heteroatoms and may reduce solubility .
  • Saturated vs.
  • Pharmacological Activity: Flupirtine Maleate demonstrates the importance of carbamate and maleate groups in enhancing analgesic efficacy through potassium channel modulation.

Biological Activity

Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine is a secondary amine with the molecular formula C15H17FN2. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Ethylamino group
  • 4-Fluorophenyl ring
  • Pyridin-3-yl ring

This combination of functional groups contributes to its distinct chemical properties and potential biological activities.

This compound acts primarily as a ligand in receptor binding studies. Its mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes, which modulates their activity and triggers downstream signaling pathways. This interaction can lead to various biological effects, including:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds based on their biological activities:

Compound TypeBiological ActivityNotes
Quinoline derivativesAntimicrobial, anticancerKnown for diverse biological activities
Indole derivativesAntiviral, anti-inflammatoryExhibits a wide range of effects
This compoundPotential anticancer, anti-inflammatoryUnique combination of functional groups

Case Studies and Research Findings

  • Receptor Binding Studies :
    • This compound has been investigated for its binding affinity to various receptors involved in cancer signaling pathways. Preliminary studies suggest it may inhibit key receptors associated with tumor growth and metastasis.
  • Cytotoxicity Assays :
    • In vitro assays have shown that compounds structurally related to this compound exhibit cytotoxic effects on several cancer cell lines. For example, compounds with similar amine structures have demonstrated significant inhibition of cell viability at concentrations ranging from 10 μM to 50 μM .
  • Molecular Docking Studies :
    • Computational studies indicate that the unique structure of this compound allows it to effectively bind to the active sites of several protein kinases implicated in cancer. These findings support further investigation into its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine, considering regioselectivity and functional group compatibility?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution for introducing the 4-fluorophenyl group, as seen in fluorinated pyridine derivatives (e.g., using sodium azide or optimized fluorination catalysts) .
  • Condensation reactions between pyridin-3-ylmethyl precursors and ethylamine derivatives under reflux conditions, with catalysts like lithium hydroxide to enhance yield .
  • Troubleshooting low yields : Adjust reaction time (e.g., 8–12 hours reflux) and solvent polarity (chloroform or ethanol) to improve regioselectivity .

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.0–3.5 ppm for CH2), fluorophenyl aromatic protons (δ ~7.2–7.8 ppm), and pyridine protons (δ ~8.0–8.5 ppm) .
  • X-ray crystallography : Use SHELXL for refinement, with attention to twinning parameters and data-to-parameter ratios >15 to resolve disorder in the ethyl or fluorophenyl groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, masks, and protective eyewear to avoid skin/eye contact, as recommended for amine derivatives .
  • Waste management : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental contamination .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved during refinement?

Methodological Answer:

  • Data validation : Check for twinning using SHELXD’s HKLF5 format and refine with SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
  • Disorder modeling : Apply PART/SUMP restraints for overlapping ethyl or fluorophenyl groups, ensuring mean (C–C) bond distances <0.005 Å .

Q. How can computational models (e.g., DFT, molecular docking) predict the biological activity of this compound analogs?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding .
  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or antimicrobial receptors), validating with experimental IC50 data .

Q. What strategies address low reproducibility in biological assays for this compound derivatives?

Methodological Answer:

  • Standardize assay conditions : Use fixed concentrations of DMSO (<1% v/v) to prevent solvent interference in antimicrobial or anti-inflammatory tests .
  • Control for batch variability : Characterize compound purity via HPLC (≥95%) and validate with elemental analysis (C, H, N ±0.3%) .

Q. How can 3D-QSAR models guide the design of this compound analogs with enhanced selectivity?

Methodological Answer:

  • CoMFA/CoMSIA : Align analogs using PyMOL, focusing on steric (fluorophenyl) and electrostatic (pyridine N) fields to correlate substituent effects with activity .
  • Validation : Use leave-one-out cross-validation (q² >0.5) and external test sets (r² >0.6) to ensure model robustness .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues that reduce in vivo efficacy .
  • Dose adjustment : Use allometric scaling (e.g., mg/kg based on body surface area) to bridge in vitro IC50 values to effective in vivo doses .

Q. What experimental approaches validate the hypothesized mechanism of action for this compound?

Methodological Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., [3H]-flupirtine) to quantify displacement at suspected targets (e.g., NMDA receptors) .
  • Knockout models : Compare activity in wild-type vs. receptor-deficient cell lines to confirm target specificity .

Tables for Key Data

Q. Table 1. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H NMR Ethyl CH3: δ 1.2–1.4 ppm; Pyridine H: δ 8.0–8.5 ppm
13C NMR Fluorophenyl C-F: δ 115–125 ppm; Pyridine C-N: δ 150–155 ppm
X-ray Mean C–C bond: 0.002–0.005 Å; R factor: <0.06

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeReference
Reaction time8–12 hours (reflux)
SolventEthanol (polar protic) or chloroform (non-polar)
CatalystLithium hydroxide (0.1–0.5 mol%)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.